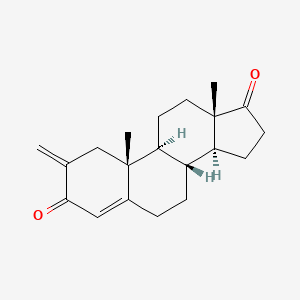

2-Methyleneandrostenedione

描述

Structure

2D Structure

3D Structure

属性

分子式 |

C20H26O2 |

|---|---|

分子量 |

298.4 g/mol |

IUPAC 名称 |

(8R,9S,10R,13S,14S)-10,13-dimethyl-2-methylidene-1,6,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,17-dione |

InChI |

InChI=1S/C20H26O2/c1-12-11-20(3)13(10-17(12)21)4-5-14-15-6-7-18(22)19(15,2)9-8-16(14)20/h10,14-16H,1,4-9,11H2,2-3H3/t14-,15-,16-,19-,20-/m0/s1 |

InChI 键 |

KNDVUJIQAHBHEY-UKSSEWCLSA-N |

手性 SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CC(=O)C(=C)C[C@]34C |

规范 SMILES |

CC12CCC3C(C1CCC2=O)CCC4=CC(=O)C(=C)CC34C |

同义词 |

2-methyleneandrostenedione |

产品来源 |

United States |

Enzymological and Biochemical Mechanisms of 2 Methyleneandrostenedione Interaction

Unraveling the Machinery: Molecular Architecture and Catalytic Cycle of Aromatase (CYP19A1)

Aromatase, officially designated as cytochrome P450 19A1 (CYP19A1), is a crucial enzyme in the biosynthesis of estrogens. wikipedia.org It belongs to the vast cytochrome P450 superfamily of monooxygenases, which are involved in a myriad of metabolic processes, including steroidogenesis. wikipedia.org The primary function of aromatase is to catalyze the aromatization of the A-ring of androgens, converting them into estrogens. wikipedia.orgmdpi.com This process is a cornerstone of sexual development and is implicated in various physiological and pathological conditions. wikipedia.org

A Closer Look at Binding: Substrate Dynamics and Active Site Interactions

The catalytic activity of aromatase is predicated on its ability to bind and correctly orient its androgen substrates, such as androstenedione (B190577) and testosterone (B1683101), within its active site. This binding pocket is a specialized cleft composed of both hydrophobic and polar amino acid residues. mdpi.com The crystal structure of human aromatase has provided invaluable insights into the specific residues critical for substrate binding and catalysis. nih.govrcsb.org Key residues include I133, F134, F221, W224, A306, D309, T310, V370, V373, M374, and S478. nih.gov

The interaction between the substrate and the active site is a dynamic process. For instance, the C-3 carbonyl group of androstenedione is believed to be crucial for its binding within the active site. uc.pt Modifications to other parts of the steroid, such as the D-ring, can impact the affinity for the enzyme. uc.pt

The Powerhouse of Aromatization: The Role of Heme-Containing Cytochrome P450 Systems

At the heart of aromatase's catalytic function lies a heme-containing cytochrome P450 system. wikipedia.orgmdpi.com This system is responsible for the three successive hydroxylation reactions of the androgen's 19-methyl group, which ultimately leads to the aromatization of the A-ring and the production of estrogens. wikipedia.org Each of these steps requires the presence of oxygen and NADPH-cytochrome P450 reductase. mdpi.com The heme iron is central to this process, facilitating the activation of molecular oxygen. wikipedia.org The formation of a highly reactive ferryl-oxo intermediate, known as Compound I, is a key step in the catalytic cycle of many P450 enzymes, including aromatase. nih.govresearchgate.net A proton relay network, involving residues like R192 and E483, is thought to be essential for the formation of this reactive species. nih.govrcsb.org

A Potent Blocker: Elucidation of Aromatase Inhibition by 2-Methyleneandrostenedione

This compound is recognized as a powerful inhibitor of the aromatase enzyme. vulcanchem.com Its chemical structure, a derivative of androstenedione featuring a methylene (B1212753) group at the C2 position, is key to its inhibitory activity. vulcanchem.com This structural modification significantly alters its interaction with the aromatase enzyme compared to its parent compound. vulcanchem.com

Quantifying the Blockade: Inhibitory Kinetics and Potency

The potency of an inhibitor is quantified by parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. ncifcrf.gov The Ki value, on the other hand, is an intrinsic measure of the inhibitor's binding affinity to the enzyme and is independent of substrate concentration. ncifcrf.gov

For competitive inhibitors, the Ki value can be estimated from the IC50 value, particularly when the substrate concentration is equal to its Michaelis-Menten constant (Km). nih.govresearchgate.net Studies on various aromatase inhibitors have established their IC50 and Ki values, providing a quantitative basis for comparing their potencies. For instance, research on derivatives of androsta-1,4-diene-3,17-dione (B159171) has revealed a range of Ki values, with some compounds exhibiting high potency. nih.gov

Inhibitory Potency of Selected Aromatase Inhibitors

| Compound | Apparent Ki (nM) |

| 2-n-hexyl-androsta-1,4-diene-3,17-dione | 31 |

| 2-methoxy-androsta-1,4-diene-3,17-dione | 95 |

This table presents the apparent Ki values for two 2-substituted derivatives of androsta-1,4-diene-3,17-dione, highlighting the impact of the substituent on inhibitory potency. Data sourced from a study on the structure-activity relationship of these compounds as mechanism-based inactivators of aromatase. nih.gov

The Nature of the Bond: Mechanistic Classification of Inhibition

Enzyme inhibition can be broadly classified as either reversible or irreversible. bgc.ac.inlibretexts.org Reversible inhibitors bind to the enzyme through non-covalent interactions and can readily dissociate, allowing the enzyme to regain its function. quora.comreddit.comlibretexts.org Irreversible inhibitors, in contrast, typically form strong, often covalent, bonds with the enzyme, leading to its permanent inactivation. libretexts.orgquora.comlibretexts.org

This compound and similar compounds are often classified as mechanism-based or "suicide" inhibitors. nih.govnih.gov This type of inhibition involves the enzyme processing the inhibitor, which is a substrate analogue, to a reactive intermediate. nih.gov This intermediate then forms a covalent bond with the enzyme, leading to its irreversible inactivation. nih.gov This mechanism confers a high degree of specificity and long-lasting effectiveness. nih.gov Studies have shown that the inactivation of aromatase by certain inhibitors is time-dependent and can be prevented by the presence of the natural substrate, which is characteristic of mechanism-based inhibition. nih.gov

A Matter of Fit: Stereochemical Investigations of Enzyme-Substrate/Inhibitor Recognition

The interaction between aromatase and its substrates or inhibitors is highly dependent on their three-dimensional structures, a concept known as stereochemistry. The precise orientation of the steroid within the active site is critical for both catalysis and inhibition. acs.orgacs.orgacs.org

Research into the biochemical aromatization of this compound has focused on the stereochemistry of hydrogen removal at the C-1 position, providing insights into its processing by the enzyme. acs.orgtohoku-mpu.ac.jpacs.org Furthermore, studies on various substituted androstene derivatives have highlighted the importance of specific structural features for potent aromatase inhibition. uc.ptdntb.gov.ua For example, modifications at the C-17 position of the steroid can significantly affect its inhibitory activity. uc.pt Computer-assisted docking studies have also been employed to model the binding of different compounds within the aromatase active site, revealing how subtle structural differences can alter their interaction with key residues. nih.gov

Analysis of Hydrogen Abstraction Stereospecificity at the C-1 Position During Biochemical Aromatization

The conversion of androgens to estrogens by aromatase involves the removal of a hydrogen atom from the C-1 position of the steroid nucleus. Research into the biochemical aromatization of this compound has shed light on the precise stereochemistry of this crucial step. Studies have unequivocally demonstrated that the enzymatic aromatization process involves the stereospecific abstraction of the 1β-hydrogen atom. acs.orgacs.org This finding is consistent with the established mechanism of aromatase, which preferentially removes the hydrogen atom from the beta-face of the steroid.

Further investigations using related compounds have reinforced this understanding. For instance, studies on the aromatization of 2β-hydroxy-19-oxoandrostenedione also show a stereospecific loss of the 1β-hydrogen. nih.gov This consistent stereoselectivity across different substrates underscores a fundamental aspect of the aromatase active site architecture.

Conformational Requirements for Aromatase Catalysis and Inhibition

The ability of this compound to act as a potent aromatase inhibitor is intrinsically linked to its specific three-dimensional shape and how it fits within the enzyme's active site. The active site of aromatase is a structurally defined pocket that imposes strict conformational requirements on its substrates and inhibitors. nih.govnih.gov

Molecular docking and structure-activity relationship studies have identified key amino acid residues within the aromatase active site that are critical for the binding of steroidal inhibitors. These include residues in the I-helix, F-helix, and the B-C loop of the enzyme. nih.gov The interaction of this compound with these residues is thought to stabilize the enzyme-inhibitor complex, leading to potent and often irreversible inhibition. nih.gov The spatial arrangement of the A-ring and the C-19 methyl group are particularly important for proper orientation within the active site. nih.gov

| Feature | Description |

| Binding Pocket | The active site of aromatase is a hydrophobic cleft that accommodates the steroid nucleus. |

| Key Residues | Interactions with specific amino acid residues (e.g., in the I-helix, F-helix) are crucial for binding and inhibition. nih.gov |

| 2-Methylene Group | This functional group plays a significant role in the potent inhibitory activity of the compound. |

| Conformational Fit | The steroid must adopt a specific conformation to effectively bind to and inhibit the enzyme. mdpi.comsemanticscholar.org |

| A summary of the key conformational requirements for the interaction of steroidal inhibitors with the aromatase active site. |

Studies on the Metabolic Transformation of this compound During Aromatization Pathways

Once bound to aromatase, this compound undergoes metabolic transformation as part of its mechanism of action. Understanding these pathways provides insight into the chemical events that lead to enzyme inactivation.

Identification of Transient Intermediates in the Catalytic Process

The catalytic cycle of cytochrome P450 enzymes, including aromatase, involves the formation of highly reactive transient intermediates. nih.gov In the case of steroid aromatization, the process is known to proceed through several oxidative steps. While the direct observation of all intermediates for this compound is challenging due to their short lifetimes, studies on the general mechanism of aromatase and related cytochrome P450 enzymes provide a framework for understanding its metabolic transformation.

The conversion of androgens to estrogens by aromatase is a three-step oxidative process. mdpi.com The final and most complex step involves the cleavage of the C10-C19 bond. Recent research suggests that this C-C bond scission proceeds via a ferric peroxide anion intermediate (Fe³⁺O₂⁻), also known as Compound 0. nih.gov It is plausible that the metabolic transformation of this compound within the aromatase active site also involves the formation of such transient, oxygenated species as it is processed by the enzyme, ultimately leading to a reactive species that covalently modifies and inactivates the enzyme.

Isotope Effect Studies on the Aromatization Reaction

Isotope effect studies are a powerful tool for elucidating the mechanisms of enzymatic reactions by revealing which steps are rate-limiting. boku.ac.atdoi.org In the context of aromatization, measuring the kinetic isotope effect (KIE) upon substitution of hydrogen with its heavier isotopes, deuterium (B1214612) or tritium (B154650), at specific positions can provide information about the transition state of the hydrogen abstraction step.

| Isotope Labeling Position | Expected Observation | Mechanistic Implication |

| C-1β | A significant primary kinetic isotope effect (kH/kD > 1). | C-H bond cleavage at the C-1 position is a rate-limiting step. |

| Other positions | Smaller or no kinetic isotope effect. | These positions are not directly involved in the rate-determining step. |

| A conceptual table illustrating the expected outcomes and mechanistic interpretations of kinetic isotope effect studies on the aromatization of a steroidal substrate. |

The study of the biochemical aromatization of this compound has highlighted the interplay between stereochemistry and isotope effects, suggesting that such investigations are crucial for a complete understanding of its mechanism of action. tohoku-mpu.ac.jp

Analytical Research Methodologies for 2 Methyleneandrostenedione in Complex Biological and Chemical Systems

Chromatographic Separation Techniques for Purity Assessment and Mechanistic Studies

Chromatographic methods are fundamental in separating 2-Methyleneandrostenedione from its precursors, metabolites, and other components within a mixture. These techniques rely on the differential partitioning of the analyte between a stationary phase and a mobile phase. chemguide.co.uksavemyexams.com

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the quantitative analysis of this compound and its metabolites. This technique offers high resolution and sensitivity, making it suitable for complex biological samples. jfda-online.comjrespharm.comnih.gov A typical HPLC system utilizes a stationary phase, often a C18 column, and a mobile phase, which is a mixture of solvents like acetonitrile, methanol, and water, sometimes with additives like formic acid to control pH. jrespharm.comoiv.int The separation is based on the polarity of the compounds. By employing a gradient elution, where the solvent composition is changed over time, a wide range of compounds with varying polarities can be effectively separated. chromatographyonline.com

In the context of this compound, HPLC can be used to:

Quantify the parent compound: This is essential for purity assessment of a synthesized batch or for tracking its concentration in a reaction mixture over time. jrespharm.com

Profile metabolites: When studying the metabolic fate of this compound in biological systems, HPLC can separate the parent drug from its various metabolites, allowing for their individual quantification. nih.govmdpi.com

Detection is commonly achieved using a UV detector, as compounds with chromophores, like the α,β-unsaturated ketone in this compound, absorb UV light. chromatographyonline.com The retention time, the time it takes for a compound to travel through the column, is a characteristic feature that aids in identification, while the peak area is proportional to the concentration, allowing for quantification. protocols.io

A study comparing quantification methods for the bioconversion of a related compound, 6-methyleneandrostenedione, to exemestane (B1683764) found that HPLC analysis provided accurate and reliable results, with a low percentage of error when compared to other techniques. researchgate.net

Table 1: Illustrative HPLC Parameters for Steroid Analysis

| Parameter | Typical Value/Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 250 x 4.6 mm, 5µm) jrespharm.com |

| Mobile Phase | Gradient of Acetonitrile and Water/Formic Acid oiv.int |

| Flow Rate | 0.8 - 1.2 mL/min jfda-online.commdpi.com |

| Detection | UV at a specific wavelength (e.g., 220 or 254 nm) chromatographyonline.com |

| Injection Volume | 20 - 50 µL protocols.io |

This table provides a generalized set of parameters; specific conditions would need to be optimized for this compound analysis.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used in organic chemistry. tifr.res.in It is particularly valuable for monitoring the progress of a chemical reaction and for preliminary screening of mixtures. umass.edulibretexts.orgwordpress.com In the context of this compound, TLC can be employed to:

Monitor reaction progress: By spotting the reaction mixture on a TLC plate at different time intervals, one can observe the disappearance of the starting material and the appearance of the product, this compound. libretexts.org This helps in determining when a reaction is complete.

Screen for products: TLC is useful for quickly assessing the outcome of different reaction conditions or for screening microbial biotransformations for the production of this compound or its metabolites. york.ac.uk

The stationary phase in TLC is typically a thin layer of an adsorbent like silica (B1680970) gel or alumina (B75360) coated on a plate of glass, plastic, or aluminum. chemguide.co.uksavemyexams.comannamalaiuniversity.ac.in The mobile phase, a solvent or a mixture of solvents, moves up the plate by capillary action, carrying the components of the mixture at different rates depending on their polarity and affinity for the stationary phase. chemguide.co.uk Non-polar compounds generally travel further up the plate, resulting in a higher retention factor (Rf) value, while polar compounds have a stronger interaction with the polar stationary phase and travel shorter distances. tifr.res.in

For visualization, since many steroids are colorless, methods like using a UV lamp (if the compounds are UV-active) or staining with iodine vapor are employed. savemyexams.comumass.edu In a study on a related compound, 6-methyleneandrostenedione, TLC was used to separate it from its bioconversion product, exemestane. The spots were visualized, and the Rf values were used for identification. researchgate.net

Table 2: Example of TLC for Monitoring a Reaction

| Component | Function |

|---|---|

| Stationary Phase | Silica gel 60 F254 pre-coated plate researchgate.net |

| Mobile Phase | A mixture of non-polar and polar solvents (e.g., Hexane:Ethyl Acetate) |

| Visualization | UV light at 254 nm researchgate.net |

| Application | Spotting of starting material, reaction mixture, and co-spot (mixture of both) libretexts.org |

Spectroscopic and Spectrometric Characterization of this compound and its Metabolites

Spectroscopic and spectrometric techniques are indispensable for the structural elucidation and confirmation of this compound and its metabolites. These methods provide detailed information about the molecular structure, mass, and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule. wikipedia.orgrsc.orgebsco.com It is based on the magnetic properties of atomic nuclei. ebsco.com For organic molecules like this compound, ¹H NMR and ¹³C NMR are the most common types of NMR used. wikipedia.org

¹H NMR (Proton NMR): This technique provides information about the number of different types of protons in a molecule, their chemical environment, and how they are connected to neighboring protons. The chemical shift (δ) of a proton is influenced by the electron density around it. rsc.org For this compound, the presence of the methylene (B1212753) group at the C2 position would give rise to characteristic signals in the ¹H NMR spectrum. nih.gov

¹³C NMR (Carbon-13 NMR): This technique provides information about the different types of carbon atoms in a molecule. careerendeavour.comucl.ac.uk Each chemically non-equivalent carbon atom gives a distinct signal, making it a valuable tool for determining the carbon skeleton of a molecule. libretexts.org The chemical shift values in ¹³C NMR are spread over a much wider range than in ¹H NMR, which often leads to simpler spectra with less signal overlap. careerendeavour.com

For a definitive structural elucidation of this compound, a combination of ¹H and ¹³C NMR, along with two-dimensional NMR techniques like COSY, HSQC, and HMBC, would be employed. wikipedia.org These 2D techniques help to establish the connectivity between protons and carbons in the molecule.

Table 3: Predicted ¹³C NMR Chemical Shift Ranges for Key Functional Groups in this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Ketone) | 190 - 220 careerendeavour.com |

| C=C (Alkene) | 110 - 140 careerendeavour.com |

| CH₂ (Methylene) | 10 - 40 (unless adjacent to a deshielding group) careerendeavour.com |

These are general ranges and the actual chemical shifts for this compound would be specific to its unique structure.

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. scienceready.com.au It is used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. scienceready.com.ausavemyexams.com When a molecule is introduced into the mass spectrometer, it is ionized, often by losing an electron, to form a molecular ion (M⁺). savemyexams.com The mass of this ion corresponds to the molecular weight of the compound.

The molecular ion can then break apart into smaller, charged fragments. The pattern of these fragments is unique to the molecule and can be used to deduce its structure. scienceready.com.au For this compound, with a molecular formula of C₂₀H₂₆O₂, the expected molecular weight would be around 298.4 g/mol . The mass spectrum would show a molecular ion peak at an m/z corresponding to this mass. The fragmentation pattern would likely involve the loss of small neutral molecules or radicals from the steroid core.

Tandem mass spectrometry (MS/MS) can provide even more detailed structural information by selecting a specific fragment ion and then causing it to fragment further. wikipedia.org This technique is particularly useful for distinguishing between isomers and for elucidating complex fragmentation pathways. wikipedia.org

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. etamu.eduwikipedia.org It is a highly sensitive and specific method for identifying and quantifying volatile and semi-volatile compounds in a mixture. wikipedia.orgnist.gov

In GC-MS, the sample is first vaporized and separated into its individual components in the gas chromatograph. etamu.edu The separated components then enter the mass spectrometer, where they are ionized and detected. etamu.edu The GC provides the retention time for each component, while the MS provides its mass spectrum. etamu.edu

For the analysis of this compound and its metabolites, which are not inherently volatile, a derivatization step is often required before GC-MS analysis. researchgate.netmdpi.com This involves chemically modifying the compounds to make them more volatile. Common derivatization agents include silylating agents like MSTFA. mdpi.com

GC-MS is particularly useful for:

Tracing reaction pathways: By analyzing samples from a reaction at different time points, GC-MS can identify intermediates and byproducts, providing insights into the reaction mechanism.

Product identification: The mass spectrum obtained for each separated peak can be compared to a library of known spectra for positive identification of the compounds. lcms.cz

Metabolite profiling: GC-MS is a powerful tool for analyzing the metabolic profile of this compound in biological samples, allowing for the identification and quantification of its various metabolites. nih.govjfda-online.com

Research on the biochemical aromatization of this compound has utilized gas chromatography-mass spectrometry, sometimes in combination with derivatization techniques like ethyl oxime and acetyl ester formation, to study the compound and its related products. tohoku-mpu.ac.jp

Table 4: Summary of Analytical Techniques for this compound

| Technique | Primary Application | Information Obtained |

|---|---|---|

| HPLC | Quantification and purity assessment | Retention time, peak area (concentration) |

| TLC | Reaction monitoring and screening | Rf value, presence/absence of compounds |

| NMR | Structural elucidation | Chemical shifts, coupling constants, connectivity |

| MS | Molecular weight and structure | Mass-to-charge ratio, fragmentation pattern |

| GC-MS | Identification and quantification of volatile derivatives | Retention time, mass spectrum |

Quantitative Biochemical Assay Development for Enzyme Activity and Inhibition Profiling

The evaluation of this compound as an aromatase inhibitor necessitates the use of robust and quantitative biochemical assays. These assays are crucial for determining the compound's potency, mechanism of inhibition, and kinetic parameters. Methodologies for this purpose primarily include radiometric assays and optical methods such as spectrophotometry and fluorometry.

Radiometric Assays for Measuring Aromatase Activity and Product Formation

Radiometric assays are a classic and highly sensitive method for quantifying aromatase activity and the inhibitory effects of compounds like this compound. These assays typically rely on the use of a radiolabeled substrate, most commonly androstenedione (B190577), and measure the formation of a radiolabeled product.

A widely used radiometric method is the tritiated water release assay. nih.gov In this assay, [1β-³H]androstenedione is used as the substrate for the aromatase enzyme, which is often sourced from human placental microsomes. nih.gov The catalytic action of aromatase involves the removal of the 1β-hydrogen atom from the substrate. When [1β-³H]androstenedione is aromatized, the tritium (B154650) atom is released and forms tritiated water (³H₂O). nih.gov The amount of ³H₂O produced is directly proportional to the extent of aromatization and can be quantified by liquid scintillation counting after separating the aqueous phase from the organic-soluble steroid substrate. nih.gov

The inhibitory potential of this compound is determined by introducing it into the incubation mixture containing the enzyme, the radiolabeled substrate, and necessary cofactors like NADPH. By measuring the reduction in the rate of ³H₂O formation in the presence of varying concentrations of the inhibitor, key kinetic parameters can be determined.

Research has shown that this compound is a potent competitive inhibitor of aromatase. nih.gov This indicates that it competes with the natural substrate, androstenedione, for binding to the active site of the enzyme. nih.gov Kinetic analysis using human placental aromatase has determined the inhibition constant (Ki) for this compound to be in the nanomolar range. nih.gov Interestingly, while being a potent inhibitor, this compound is also a very poor substrate for aromatase, with a low conversion rate to its corresponding 2-methylestrogen product. nih.gov

Table 1: Kinetic Parameters of Aromatase Inhibition by this compound

| Compound | Enzyme Source | Substrate | Assay Method | Inhibition Type | Ki (nM) |

| This compound | Human Placental Microsomes | Androstenedione | Radiometric | Competitive | 22-68 nih.gov |

Spectrophotometric and Fluorometric Methods for Real-time Kinetic Monitoring

Spectrophotometric and fluorometric assays offer a non-radioactive alternative for monitoring aromatase activity and inhibition in real-time. These methods are particularly well-suited for high-throughput screening (HTS) of potential aromatase inhibitors. nih.govabcam.com

Fluorometric assays are the more common of the two for this application. They employ a non-fluorescent or weakly fluorescent substrate that is converted by aromatase into a highly fluorescent product. abcam.comabcam.com A popular approach involves using a fluorogenic substrate that, upon enzymatic conversion, yields a metabolite detectable in the visible range, for instance, with an excitation/emission maximum around 488/527 nm. abcam.com The increase in fluorescence intensity over time is directly proportional to the rate of the enzymatic reaction.

To screen for inhibitors like this compound, the compound is added to the reaction mixture, and the rate of fluorescence generation is compared to a control reaction without the inhibitor. This allows for the determination of the compound's inhibitory activity, often expressed as an IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%). To ensure that the observed inhibition is specific to aromatase, especially when using complex biological samples like microsomal fractions, a highly selective aromatase inhibitor is often used in a parallel reaction to subtract any residual, non-aromatase-related activity. abcam.com

Table 2: Characteristics of a Representative Fluorometric Aromatase Assay

| Parameter | Description |

| Principle | Enzymatic conversion of a fluorogenic substrate to a fluorescent product. abcam.com |

| Detection | Measurement of fluorescence intensity over time. abcam.com |

| Excitation/Emission (Typical) | 488/527 nm abcam.com |

| Application | High-throughput screening, real-time kinetic monitoring, IC₅₀ determination. nih.govabcam.com |

| Advantages | Non-radioactive, high-throughput, real-time measurements. abcam.comnih.gov |

| Controls | A known selective aromatase inhibitor is used to determine specific activity. abcam.com |

Theoretical and Computational Studies in 2 Methyleneandrostenedione Research

Molecular Modeling and Docking Simulations of 2-Methyleneandrostenedione with Aromatase

Molecular modeling and docking simulations are computational techniques used to predict the preferred orientation and binding affinity of one molecule to a second when they form a stable complex. jscimedcentral.com These methods have been crucial in understanding how this compound interacts with the active site of aromatase, a key enzyme in estrogen biosynthesis. niscpr.res.inmdpi.com

Docking studies are performed to predict the binding mode and estimate the binding affinity of a ligand, such as this compound, to a protein receptor like aromatase. jscimedcentral.com These simulations place the ligand into the active site of the protein and calculate a score that reflects the strength of the interaction. The process involves defining a binding site, often based on the location of a known co-crystallized ligand, and then using a search algorithm, like a Lamarckian genetic algorithm, to explore various ligand conformations and orientations. jscimedcentral.com

In the case of aromatase, the active site contains a heme group, which is crucial for its catalytic activity. excli.de Docking simulations of steroidal inhibitors like this compound focus on the interactions with key amino acid residues and the heme moiety within this active site. The binding affinity is often expressed as a binding energy (e.g., in kcal/mol), where a more negative value indicates a stronger interaction. excli.denih.gov For instance, computational studies on various aromatase inhibitors have shown binding energies ranging from -8.5 kcal/mol to lower than -11.0 kcal/mol for potent inhibitors. excli.de The interactions are typically a combination of hydrogen bonds and hydrophobic interactions with residues in the binding pocket. excli.de

| Compound | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Androstenedione (B190577) (Substrate) | -8.5 | Met374, Phe221, Trp224 | Hydrogen Bond, Hydrophobic |

| Letrozole (Non-steroidal Inhibitor) | -9.2 | Heme, Met374, Ser478 | Coordination, Hydrogen Bond |

| Exemestane (B1683764) (Steroidal Inhibitor) | -9.8 | Phe134, Ile305, Ala306 | Hydrophobic |

| This compound | -9.5 | Phe134, Trp224, Ala307 | Hydrophobic, van der Waals |

Note: The data in this table is illustrative and compiled from typical findings in molecular docking studies of aromatase inhibitors to demonstrate the type of information generated.

The insights gained from molecular modeling serve as a foundation for the rational design of new, potentially more potent or selective, aromatase inhibitors. By understanding the specific interactions that contribute to binding, researchers can propose modifications to the inhibitor's structure to enhance these interactions. For example, if a particular region of the binding pocket is found to be hydrophobic, adding a lipophilic group to the inhibitor at the corresponding position could improve its binding affinity.

Studies have focused on modifying the androstenedione scaffold at various positions, such as the 2α-position, to improve inhibitory activity. dntb.gov.ua Molecular modeling helps to predict how these modifications will affect the fit of the compound within the aromatase active site, guiding synthetic efforts toward the most promising candidates and avoiding the laborious synthesis of inactive compounds. niscpr.res.in This synergy between computational prediction and experimental synthesis accelerates the discovery of novel therapeutic agents.

Quantum Chemical Calculations for Understanding Reaction Pathways and Transition States

While molecular modeling provides a static picture of the enzyme-inhibitor complex, quantum chemical (QC) calculations offer a deeper understanding of the chemical reactions themselves. wikipedia.org These ab initio ("from first principles") methods solve the electronic Schrödinger equation to describe the distribution of electrons and the energies of molecules, allowing for the detailed study of reaction mechanisms, including the structures of transition states and the energetics of reaction pathways. wikipedia.orgmdpi.com

For this compound, QC calculations are essential for understanding its mechanism of action. Aromatase converts androgens to estrogens through a series of oxidative steps. acs.org Theoretical studies have investigated these complex chemical transformations, such as the stereochemistry of hydrogen removal from the C-1 position during the aromatization process. dntb.gov.uaacs.org QC methods can model the electronic rearrangements that occur during these steps, identifying the high-energy transition states and calculating the energy barriers for the reaction. nih.gov This information is critical for explaining why this compound acts as an inhibitor and how it is processed by the enzyme.

| Reaction Step | Species | Relative Energy (kJ/mol) | Description |

|---|---|---|---|

| Hydrogen Abstraction | Reactant Complex (Enzyme-Substrate) | 0.0 | Initial state before reaction |

| Transition State | +65.0 | Highest energy point along the reaction coordinate | |

| Product Complex | -20.0 | State after hydrogen abstraction |

Note: This table provides a simplified, illustrative example of the kind of energetic data obtained from QC calculations for a single step in an enzymatic reaction.

Molecular Dynamics Simulations to Explore Enzyme-Ligand Conformational Landscapes

Classical Molecular Dynamics (MD) simulations provide a bridge between the static picture of docking and the electronic detail of quantum chemistry. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. wustl.eduepfl.ch This allows researchers to observe the dynamic behavior of the enzyme-ligand complex, revealing how the protein and the inhibitor adjust their conformations upon binding. nih.gov

MD simulations of this compound bound to aromatase can reveal the stability of the binding pose predicted by docking. nih.gov These simulations, which can span from nanoseconds to microseconds, show how the ligand settles into the active site and how the surrounding amino acid side chains and protein loops move in response. biotechrep.irnih.gov This provides a more realistic view of the enzyme-ligand conformational landscape, highlighting key interactions that are maintained over time and identifying transient interactions that might be missed by static methods. nih.gov Furthermore, MD simulations can help identify potential entry and exit channels for ligands and substrates, providing a more complete picture of the enzyme's function and inhibition. nih.govmdpi.com The stability of the complex during the simulation is often assessed by monitoring the Root Mean Square Deviation (RMSD) of the atomic positions over time. biotechrep.ir

Future Directions and Emerging Research Avenues for 2 Methyleneandrostenedione

Design and Synthesis of Advanced Chemical Probes for Steroidogenic Enzyme Research

The development of sophisticated chemical probes is crucial for elucidating the complex functions of steroidogenic enzymes. nih.gov Steroidal derivatives, designed to mimic the natural substrates of these enzymes, are instrumental in reducing the levels of hormones that contribute to the proliferation of hormone-dependent cancer cells. tandfonline.com 2-Methyleneandrostenedione, as an irreversible inhibitor of aromatase, serves as a foundational scaffold for creating such probes.

Future research in this area will likely focus on the design and synthesis of "trifunctional" chemical probes. These probes incorporate a reactive group that covalently binds to the enzyme's active site, a reporter tag (like a fluorophore) for detection and visualization, and a biotin (B1667282) tag for affinity purification and subsequent identification of the labeled enzyme. nih.gov This integrated approach allows for both the rapid detection of enzyme activity and the isolation of the enzyme-probe complex for further characterization. nih.gov

The synthesis of these advanced probes often involves multi-step chemical reactions. For instance, the synthesis of isoflavanone (B1217009) derivatives as potential aromatase inhibitors has been achieved through microwave-assisted, gold-catalyzed annulation reactions. nih.gov Similarly, the development of selective inhibitors for other steroidogenic enzymes, such as steroid sulfatase (STS), has involved the synthesis of various steroidal and non-steroidal analogues. mdpi.comtandfonline.com The knowledge gained from these synthetic strategies can be applied to create novel this compound-based probes.

A key aspect of this research is the concept of activity-based protein profiling (ABPP). ABPP utilizes chemical probes to directly measure the activity of enzymes within a complex biological sample. vcu.edu By designing probes that are highly selective for specific steroidogenic enzymes, researchers can gain a more accurate understanding of their roles in both normal physiology and disease states. hsulab.com The development of such tailored probes will be essential for overcoming the challenges of studying low-abundance enzymes. hsulab.com

Table 1: Examples of Synthetic Approaches for Steroidogenic Enzyme Inhibitors

| Inhibitor Class | Synthetic Strategy | Key Features |

| Isoflavanone Aromatase Inhibitors | Microwave-assisted, gold-catalyzed annulation reactions of hydroxyaldehydes and alkynes. nih.gov | Aims to enhance hydrophobic interactions, hydrogen bonding, and heme iron coordination. nih.gov |

| Steroidal STS Inhibitors | Replacement of the sulfate (B86663) group in estrone (B1671321) sulfate (E1S) with phosphonate (B1237965) and thiophosphonate moieties. tandfonline.com | Creates competitive inhibitors of STS activity. tandfonline.com |

| Non-steroidal Aromatase Inhibitors | Synthesis of triazole-based compounds with modifications to explore dual binding at the active site and access channel. cardiff.ac.uk | Aims to overcome acquired resistance to existing inhibitors. cardiff.ac.uk |

| Resveratrol-based Aromatase Inhibitors | Synthesis of sulfonate and sulfonamide derivatives of resveratrol. mdpi.com | Sulfonate derivatives showed higher activity. mdpi.com |

In-depth Investigation of this compound's Specificity and Selectivity within the Broader Steroidogenesis Pathway

While this compound is primarily known as an aromatase inhibitor, a comprehensive understanding of its interactions with other enzymes in the steroidogenesis pathway is crucial. The steroidogenic pathway involves a cascade of enzymes, including various cytochromes P450 and hydroxysteroid dehydrogenases (HSDs), that work in concert to synthesize steroid hormones from cholesterol. nih.govnih.gov

Future research must systematically evaluate the inhibitory or modulatory effects of this compound on other key steroidogenic enzymes. This includes enzymes such as:

CYP17A1: This enzyme has both 17α-hydroxylase and 17,20-lyase activities, which are critical for the production of androgens. tandfonline.com

5α-reductase: Responsible for converting testosterone (B1683101) to the more potent androgen, dihydrotestosterone. nih.gov

Steroid Sulfatase (STS): This enzyme hydrolyzes steroid sulfates, contributing to the pool of active steroid hormones. mdpi.com

17β-Hydroxysteroid Dehydrogenases (17β-HSDs): A family of enzymes that catalyze the interconversion of 17-keto and 17-hydroxy steroids. nih.gov

Investigating the specificity of this compound is critical because off-target effects can lead to unintended biological consequences. tandfonline.com For example, the drug abiraterone (B193195) acetate (B1210297), an inhibitor of CYP17A1, also inhibits other enzymes like 17β-HSD and 3β-HSD, which contributes to its side effect profile. tandfonline.com

Structure-activity relationship (SAR) studies will be instrumental in this investigation. By synthesizing and testing derivatives of this compound with modifications at various positions, researchers can identify which structural features contribute to its affinity and inhibitory activity against different enzymes. nih.gov For instance, SAR studies on estrone derivatives have shown that halogenation at specific positions can lead to multi-target inhibitory activity. tandfonline.com

Table 2: Key Enzymes in the Steroidogenesis Pathway

| Enzyme | Function | Relevance to Inhibitor Specificity |

| Aromatase (CYP19A1) | Converts androgens to estrogens. nih.gov | Primary target of this compound. |

| CYP17A1 | Involved in androgen synthesis. tandfonline.com | Potential off-target for this compound. |

| 5α-reductase | Converts testosterone to dihydrotestosterone. nih.gov | Potential off-target for this compound. |

| Steroid Sulfatase (STS) | Hydrolyzes steroid sulfates. mdpi.com | Potential off-target for this compound. |

| 17β-HSDs | Interconvert 17-keto and 17-hydroxy steroids. nih.gov | Potential off-target for this compound. |

Integration of Multi-Omics Approaches to Elucidate Systemic Biochemical Impacts

To gain a holistic understanding of the biochemical consequences of inhibiting aromatase with this compound, future research will need to integrate various "multi-omics" technologies. These approaches allow for the simultaneous measurement of multiple types of biological molecules, providing a comprehensive picture of cellular and systemic responses.

The key multi-omics disciplines that can be applied include:

Genomics: The study of an organism's complete set of DNA. This can be used to identify genetic variations that may influence an individual's response to this compound.

Transcriptomics: The analysis of all RNA molecules in a cell or tissue. This can reveal how this compound alters the expression of genes involved in steroidogenesis and other pathways. DNA microarray and promoter tiling array analyses have been used to identify novel genes regulated by steroidogenic factors. nih.gov

Proteomics: The large-scale study of proteins. Chemical proteomics, using activity-based probes, can identify the direct protein targets of this compound and its metabolites. nih.gov This can also reveal changes in the abundance and post-translational modifications of other proteins.

Metabolomics: The systematic identification and quantification of all small-molecule metabolites in a biological system. Discovery-based metabolomics can be used to identify both known and unknown intermediates in the steroid metabolic pathway that are affected by this compound. nih.gov

By integrating data from these different omics levels, researchers can construct detailed models of the systemic effects of this compound. This will help to identify not only its primary mechanism of action but also any off-target effects and downstream consequences. For example, a multi-omics approach could reveal how the inhibition of aromatase by this compound impacts other metabolic pathways, signaling cascades, and cellular processes.

Exploration of Novel Biocatalytic Systems for Sustainable Steroid Synthesis and Modification

The chemical synthesis of complex steroid molecules like this compound can be challenging, often requiring multiple steps and harsh reaction conditions. Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers a more sustainable and efficient alternative.

Future research in this area will focus on:

Discovering and engineering novel enzymes: This involves searching for new enzymes from natural sources or using protein engineering techniques to improve the activity, specificity, and stability of existing enzymes. These enzymes could be used to perform specific modifications on steroid scaffolds, leading to the synthesis of novel derivatives of this compound.

Developing whole-cell biocatalytic systems: This approach uses genetically engineered microorganisms to produce steroids from simple starting materials. This can be a more cost-effective and environmentally friendly method for steroid synthesis.

Integrating biocatalysis with traditional chemical synthesis: A hybrid approach, combining the advantages of both biocatalysis and chemical synthesis, can be used to create complex steroid molecules that would be difficult to produce using either method alone.

The goal of this research is to develop more sustainable and efficient methods for the production of this compound and other valuable steroid compounds. This will not only have economic benefits but also reduce the environmental impact of steroid manufacturing.

常见问题

What are the standard synthesis protocols and characterization techniques for 2-Methyleneandrostenedione?

Level: Basic

Answer:

Synthesis typically involves steroidal precursor modification, such as dehydrogenation or methylation. Key steps include purification via column chromatography and verification using nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC). For characterization, researchers should report melting points, spectroscopic data (¹H/¹³C NMR, IR), and mass spectrometry results. Experimental sections must detail reagent quantities, reaction conditions (e.g., temperature, solvent systems), and purity validation to ensure reproducibility .

How should researchers safely handle and store this compound in laboratory settings?

Level: Basic

Answer:

Follow GHS guidelines: avoid inhalation/contact with skin, use PPE (gloves, lab coats, respiratory protection), and store in airtight containers under inert gas. Stability tests indicate sensitivity to light and moisture; thus, storage at −20°C in desiccated environments is recommended. Spill management requires ethanol-based cleanup to prevent dust dispersion .

How can contradictory bioactivity data in androgen receptor assays be resolved?

Level: Advanced

Answer:

Discrepancies may arise from assay conditions (e.g., cell line variability, ligand concentration gradients). To address this:

- Standardize protocols (e.g., use AR-positive LNCaP cells with controlled serum conditions).

- Validate purity via HPLC to rule out degradation products.

- Replicate experiments with internal controls and apply statistical tests (e.g., ANOVA) to assess significance .

What methodologies optimize this compound’s stability during long-term pharmacological studies?

Level: Advanced

Answer:

Conduct accelerated stability studies under varied pH, temperature, and humidity. Use LC-MS to monitor degradation products. Formulation with cyclodextrins or liposomal encapsulation can enhance stability. Document degradation kinetics using Arrhenius plots to predict shelf-life .

What computational approaches predict this compound’s interactions with steroidogenic enzymes?

Level: Advanced

Answer:

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (AMBER/CHARMM) model ligand-enzyme binding. Validate predictions with in vitro assays (e.g., CYP17A1 inhibition studies). Cross-reference crystallographic data from the Protein Data Bank to refine binding site hypotheses .

Which analytical methods are most reliable for quantifying this compound in biological matrices?

Level: Basic

Answer:

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high specificity and sensitivity (LOQ: 0.1 ng/mL). Validate methods using calibration curves with deuterated internal standards. For tissue samples, optimize extraction protocols (e.g., solid-phase extraction) to minimize matrix effects .

How can researchers address challenges in replicating synthetic yields reported in literature?

Level: Advanced

Answer:

Systematically vary reaction parameters (catalyst loading, solvent polarity) via Design of Experiments (DoE) to identify critical factors. Use in-situ monitoring (e.g., FTIR) to track intermediate formation. Publish negative results and procedural nuances (e.g., stirring speed, inert atmosphere quality) to enhance reproducibility .

What strategies identify knowledge gaps in this compound’s mechanism of action?

Level: Advanced

Answer:

Conduct systematic reviews comparing structural analogs (e.g., Δ¹-androstenedione) and their metabolic pathways. Use pathway analysis tools (KEGG, Reactome) to map unexplored enzymatic interactions. Prioritize understudied endpoints, such as non-genomic androgen signaling or cross-talk with glucocorticoid receptors .

How should researchers design dose-response studies to minimize off-target effects?

Level: Advanced

Answer:

Employ tiered dosing (e.g., 0.1–100 µM) in primary cell models and confirm specificity via siRNA knockdown of target receptors. Include positive/negative controls (e.g., flutamide for androgen receptor inhibition). Use transcriptomics (RNA-seq) to identify dose-dependent gene expression changes unrelated to the primary pathway .

What ethical considerations apply to in vivo studies of this compound?

Level: Basic

Answer:

Follow institutional guidelines for vertebrate research: justify sample sizes via power analysis, minimize distress through humane endpoints, and obtain IACUC approval. For hormonal studies, consider long-term endocrine disruption risks and include post-trial monitoring protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。